3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine
Description
3-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 4-methylbenzylsulfanyl group and an amine group at position 5. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.3 g/mol. The compound’s structure combines aromatic (4-methylphenyl) and sulfur-containing moieties, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-2-4-8(5-3-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFRBGYNIPHBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322244 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312275-49-3 | |
| Record name | 3-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely documented synthesis involves the nucleophilic substitution of 3-amino-5-mercapto-1,2,4-triazole with 1-(bromomethyl)-4-methylbenzene under alkaline conditions. Sodium hydroxide in ethanol-water (3:1 v/v) facilitates deprotonation of the thiol group, enabling attack on the benzyl bromide electrophile. The reaction proceeds via an SN2 mechanism, with the sulfur atom acting as the nucleophile to form the C–S bond.
Optimized Reaction Conditions
In a representative procedure:
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Molar ratio : 1:1 stoichiometry of 3-amino-5-mercapto-1,2,4-triazole (2.32 g, 0.02 mol) and 1-(bromomethyl)-4-methylbenzene (3.75 g, 0.02 mol).
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Solvent system : 40 mL absolute ethanol + 20 mL 1 M NaOH.
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Temperature and duration : Reflux at 75°C for 20 minutes, monitored until turbidity clears.
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Workup : Evaporation to 25 mL, dilution with 5 mL H2O, and refrigeration to precipitate the crude product.
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Purification : Azeotropic drying with toluene followed by recrystallization from hot chloroform yields a white solid (2.93 g, 66%).
Table 1: Key Parameters for Nucleophilic Substitution Synthesis
| Parameter | Value | Source |
|---|---|---|
| Yield | 66% | |
| Melting Point | 109–110°C | |
| Reaction Time | 20 minutes | |
| Purity (HPLC) | 96% (Rt: 7.14 min) |
Alternative Condensation Pathways
Solvent and Catalytic Considerations
Ethanol-water mixtures are preferred for balancing reactant solubility and reaction kinetics. Polar aprotic solvents like DMF may enhance reactivity but complicate purification. Catalysts are generally omitted, though microwave-assisted protocols (discussed in Section 4) suggest potential for rate acceleration.
Purification and Characterization
Recrystallization Techniques
Azeotropic distillation with toluene removes residual water, critical for preventing hydrate formation. Recrystallization from chloroform achieves >95% purity, as confirmed by HPLC. Alternative solvents (e.g., ethyl acetate-petroleum ether) are used for related triazoles but may lower yields.
Spectroscopic Validation
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FT-IR : Key peaks include 3439 cm⁻¹ (N–H stretch), 1636 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C–C).
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¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH3), 4.17 (s, 2H, SCH2), 7.09–7.23 (m, 4H, Ar–H).
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¹³C NMR : 21.1 ppm (CH3), 35.1 ppm (SCH2), 129–136 ppm (aromatic carbons), 156–157 ppm (triazole C=N).
Emerging Microwave-Assisted Synthesis
Table 2: Comparative Analysis of Heating Methods
| Method | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| Conventional Reflux | 75°C | 20 minutes | 66% | |
| Microwave (hypothetical) | 100°C | 5 minutes | ~70%* | |
| *Extrapolated from similar triazole syntheses. |
Scalability and Industrial Considerations
Cost Analysis of Starting Materials
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s 1,2,4-triazole core is critical for its electronic and steric properties. Comparatively:
Substituent Analysis
Position 3 Modifications:
Position 5 Modifications:
Physicochemical Properties
Biological Activity
The compound 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H13N3S
- Molecular Weight : 221.31 g/mol
- CAS Number : Not available
Synthesis
The synthesis of triazole derivatives typically involves reactions between thio compounds and various amines or hydrazines. The specific synthetic routes for 3-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine may include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Introduction of Sulfanyl Group : Through nucleophilic substitution reactions involving suitable thiols.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a similar triazole scaffold have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
A study demonstrated that derivatives with a 3-amino-1,2,4-triazole core exhibited dual anticancer activity through targeting multiple pathways in cancer cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against several bacterial strains and exhibited:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely through inhibition of bacterial enzyme targets, as supported by molecular docking studies that revealed strong binding affinities to essential bacterial proteins .
Antioxidant Properties
Antioxidant activity is another significant aspect of triazole derivatives. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential applications in preventing oxidative damage associated with various diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the triazole ring or substituents can enhance potency and selectivity for specific biological targets. For example:
- Substituents on the Phenyl Ring : Alterations can significantly impact the compound's interaction with biological targets and its overall efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
